2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol
Description
2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a dimethyl group and a pyrimidinylamino moiety
Properties
IUPAC Name |
2,2-dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-14-8-5-11(16-10)15-9-13(17)7-4-6-12(13,2)3/h5,8,17H,4,6-7,9H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHWJORJVAGMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2(CCCC2(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the dimethyl groups. The pyrimidinylamino moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically includes crystallization, distillation, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, nickel.
Major Products
The major products formed from these reactions include various substituted cyclopentanes, pyrimidines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino moiety is known to bind to certain enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the cyclopentane ring.
2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol: Another compound with a similar structure but different substituents on the cyclopentane ring.
Uniqueness
This compound is unique due to its specific combination of a cyclopentane ring with a pyrimidinylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
